molecular formula C10H10BNO2 B8263567 (3-(1H-Pyrrol-1-yl)phenyl)boronic acid

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid

Cat. No. B8263567
M. Wt: 187.00 g/mol
InChI Key: IUDXWIVWPUVRFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(1H-Pyrrol-1-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO2 and its molecular weight is 187.00 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Complexation with Porphyrins : Boron(III) has been used to create complexes with N-confused and N-fused porphyrins, leading to structures like sigma-phenylboron N-confused porphyrin and sigma-phenylboron N-fused porphyrin. These complexes are significant for their unique coordination environments and potential applications in areas like catalysis and materials science (Młodzianowska et al., 2007).

  • Fluorescence Probe Development : A boronic acid derivative has been synthesized as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, demonstrating high selectivity and sensitivity under physiological conditions. This is particularly useful in the field of bioimaging and environmental monitoring (Selvaraj et al., 2019).

  • Synthesis of Aryl Pyrroles : Boronic acids have been involved in the synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles, showcasing their utility in creating complex organic structures, which can be fundamental in pharmaceuticals and organic materials (Grieb & Ketcha, 1995).

  • Optical Modulation in Nanotechnology : Phenyl boronic acids have been studied for their role in optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This application is critical in developing new nanomaterials with specific optical properties (Mu et al., 2012).

  • Synthesis of Functionalized Boron-Dipyrromethenes : Research has been done on creating functionalized 3-pyrrolyl boron-dipyrromethenes, which are vital in altering the electronic properties of the BODIPY core for applications in dyes and sensing technologies (Kaur et al., 2013).

  • Catalysis and Chemical Reactions : Boronic acid is used in catalyzing highly enantioselective aza-Michael additions, illustrating its versatility in organic synthesis and potential applications in creating complex organic molecules (Hashimoto et al., 2015).

properties

IUPAC Name

(3-pyrrol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDXWIVWPUVRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2C=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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